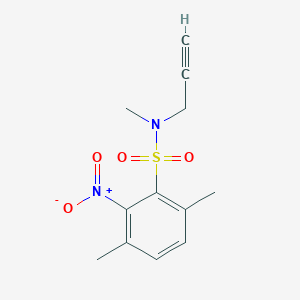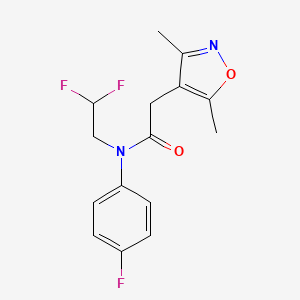
6-(5-carbamoyl-2-methylpiperidin-1-yl)-N-prop-2-ynylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-carbamoyl-2-methylpiperidin-1-yl)-N-prop-2-ynylpyridine-3-carboxamide, also known as XJ-13, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is a potent and selective inhibitor of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana. The synthesis method of XJ-13, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Mécanisme D'action
6-(5-carbamoyl-2-methylpiperidin-1-yl)-N-prop-2-ynylpyridine-3-carboxamide is a selective inhibitor of the CB1 receptor, which is responsible for the psychoactive effects of marijuana. By blocking the CB1 receptor, this compound reduces the activity of the endocannabinoid system, which is involved in various physiological processes such as pain, inflammation, and appetite regulation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of various tumor cell lines in vitro and in vivo. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(5-carbamoyl-2-methylpiperidin-1-yl)-N-prop-2-ynylpyridine-3-carboxamide in lab experiments is its selectivity for the CB1 receptor, which allows for more precise targeting of the endocannabinoid system. Additionally, this compound has a relatively long half-life, which allows for sustained inhibition of the CB1 receptor. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 6-(5-carbamoyl-2-methylpiperidin-1-yl)-N-prop-2-ynylpyridine-3-carboxamide. One area of research is the development of more selective and potent inhibitors of the CB1 receptor. Another area of research is the investigation of the potential use of this compound in the treatment of various neurological disorders and addiction. Additionally, the potential off-target effects of this compound should be further investigated to better understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 6-(5-carbamoyl-2-methylpiperidin-1-yl)-N-prop-2-ynylpyridine-3-carboxamide involves several steps. The first step is the synthesis of 5-carbamoyl-2-methylpiperidine, which is then reacted with propargyl bromide to form N-prop-2-ynyl-5-carbamoyl-2-methylpiperidine. This compound is then reacted with 3-bromopyridine-4-carboxylic acid to form this compound, which is this compound.
Applications De Recherche Scientifique
6-(5-carbamoyl-2-methylpiperidin-1-yl)-N-prop-2-ynylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, this compound has been studied for its potential use in the treatment of addiction to drugs such as opioids and cocaine.
Propriétés
IUPAC Name |
6-(5-carbamoyl-2-methylpiperidin-1-yl)-N-prop-2-ynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-3-8-18-16(22)12-6-7-14(19-9-12)20-10-13(15(17)21)5-4-11(20)2/h1,6-7,9,11,13H,4-5,8,10H2,2H3,(H2,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMWGCXTSXXTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C2=NC=C(C=C2)C(=O)NCC#C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole](/img/structure/B7678412.png)
![3-Methyl-5-[[2-(1,3-thiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B7678413.png)

![N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide](/img/structure/B7678423.png)
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1H-indole-6-carboxamide](/img/structure/B7678425.png)
![2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide](/img/structure/B7678427.png)
![N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B7678436.png)


![4-[[4-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]methyl]pyridin-2-amine](/img/structure/B7678458.png)

![[2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol](/img/structure/B7678480.png)

![3-(4-Chlorophenyl)-5-[[4-[(2-methyltetrazol-5-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7678482.png)
